molecular formula C17H16N4O4 B262122 Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Cat. No. B262122
M. Wt: 340.33 g/mol
InChI Key: SOPJJOIJMPXHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is not fully understood. However, it has been proposed that the compound exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. It has also been suggested that the compound may interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to possess antimicrobial activity against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate. One potential avenue is the further investigation of its antitumor and anti-inflammatory properties, with the aim of developing new treatments for cancer and inflammatory diseases. Another direction is the exploration of its potential as a fluorescent probe for the detection of metal ions, which may have applications in environmental monitoring and biomedical imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
In conclusion, this compound is a compound with significant potential for various scientific research applications. Its antitumor, anti-inflammatory, and antimicrobial properties, as well as its potential as a fluorescent probe, make it a promising area of research for the future. However, further studies are needed to fully understand its mechanism of action and to identify any potential limitations or toxicity issues.

Synthesis Methods

The synthesis of Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves a multistep process. The first step is the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate, followed by the reaction with methyl 2-bromo-3-(methoxymethyl)benzoate. The final product is obtained by the reduction of the nitro group to an amino group.

Scientific Research Applications

Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been extensively studied for its potential applications in various fields. It has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C17H16N4O4/c1-23-8-12-14-13(9-3-5-10(6-4-9)17(22)24-2)11(7-18)15(19)25-16(14)21-20-12/h3-6,13H,8,19H2,1-2H3,(H,20,21)

InChI Key

SOPJJOIJMPXHLH-UHFFFAOYSA-N

SMILES

COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.